

Namodenoson: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Namodenoson (CF102), also known as CI-IB-MECA, is an orally bioavailable, small molecule that functions as a highly selective agonist for the A3 adenosine receptor (A3AR).[1][2][3] Developed by Can-Fite BioPharma, it is under investigation for the treatment of advanced hepatocellular carcinoma (HCC) and metabolic dysfunction-associated steatohepatitis (MASH), formerly non-alcoholic steatohepatitis (NASH).[4][5] Its therapeutic potential stems from the differential expression of A3AR, which is found to be highly expressed on the surface of cancerous and inflamed cells, but at low levels in normal tissues.[3][6] This targeted mechanism of action suggests a favorable safety profile and forms the basis of its anti-inflammatory and anti-cancer effects.[3][6] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Namodenoson, supported by data from key clinical trials.

Pharmacokinetics

Namodenoson is characterized by its good oral bioavailability and a half-life of approximately 12 hours.[7][8] It is noted to be a very stable agent that is minimally metabolized by the liver.[5] A Phase I/II study in patients with HCC demonstrated that **Namodenoson** exhibits linear pharmacokinetic behavior.[5]

Receptor Binding and Affinity



The primary molecular target of **Namodenoson** is the A3 adenosine receptor. It binds with high affinity and selectivity, which is crucial for its targeted therapeutic effects.

Parameter	Value	Selectivity
Binding Affinity (Ki)	0.33 nM	2500-fold over A1 receptor
1400-fold over A2A receptor		
Data sourced from MedchemExpress and Selleck Chemicals.[9][10]	-	

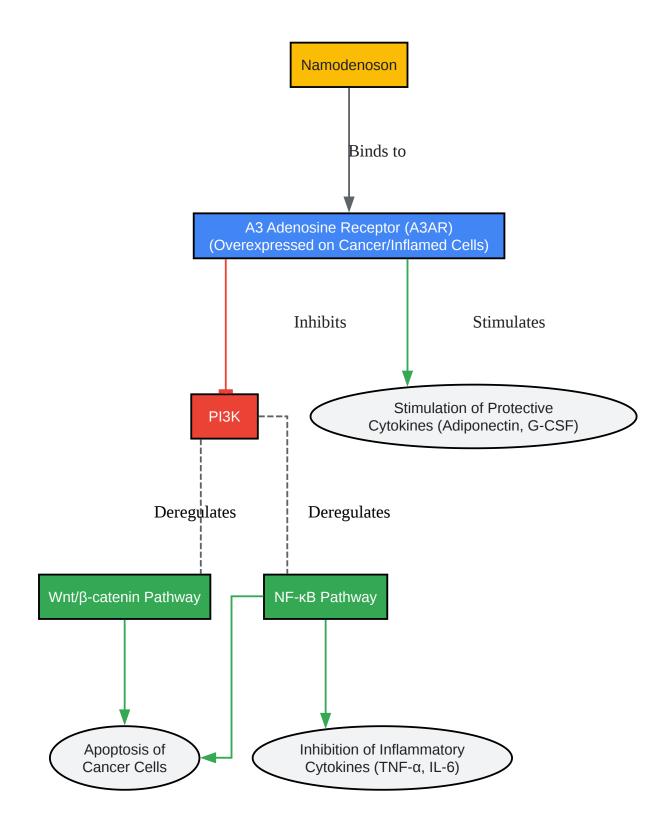
Pharmacodynamics

The pharmacodynamic effects of **Namodenoson** are a direct consequence of its action on the A3AR, leading to the modulation of key signaling pathways involved in inflammation and oncogenesis.

Mechanism of Action

Upon binding to the A3AR, **Namodenoson** triggers a cascade of intracellular events. In cancer cells, this activation leads to the deregulation of the Wnt/β-catenin and NF-κB signaling pathways.[2][8][11] This disruption inhibits cancer cell growth and induces apoptosis (programmed cell death).[2][8][11] In the context of liver inflammation and MASH, **Namodenoson**'s binding to A3AR on inflammatory cells, as well as adipocytes and bone marrow cells, results in the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6) and the stimulation of protective cytokines like G-CSF and adiponectin.[4][5] This dual action helps to reduce liver inflammation, steatosis, and fibrosis.[4][5]





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Namodenoson's core signaling pathway.



Clinical Efficacy in Hepatocellular Carcinoma (HCC)

Clinical trials have evaluated **Namodenoson** primarily as a second-line treatment for advanced HCC, particularly in patients with Child-Pugh B cirrhosis, a population with a significant unmet medical need.[6][12]

Table 1: Key Efficacy Results from Phase II HCC Trial (NCT02128958)

Endpoint	Namodenoson (25 mg BID)	Placebo	Hazard Ratio (HR) / p-value
Overall Population (n=78)			
Median Overall Survival (OS)	4.1 months	4.3 months	HR: 0.82; p=0.46
Median Progression- Free Survival (PFS)	2.5 months	1.9 months	HR: 0.86; p=0.54
Child-Pugh B7 Subgroup (n=56)			
Median OS	6.9 months	4.3 months	HR: 0.81; p=0.46
Median PFS	3.5 months	1.9 months	HR: 0.89; p=0.67
12-Month OS Rate	44%	18%	p=0.028
Partial Response (PR) Rate	8.8% (3/34 patients)	0%	-
Data sourced from a randomized, double-blind, placebo-controlled Phase II study.[7][11][12]			

Clinical Efficacy in MASH (NASH)



Namodenoson has also been investigated for its anti-inflammatory and anti-fibrotic effects in patients with NAFLD and NASH.

Table 2: Key Efficacy Results from Phase II NAFLD/NASH Trial (NCT02927314)

Endpoint (at 12 weeks)	Namodenoson (25 mg BID)	Placebo	p-value
Change in ALT from baseline	-15.4 U/L	-1.7 U/L	p=0.066
Change in AST from baseline	-8.1 U/L	+0.3 U/L	p=0.03
Change in Liver Fat Volume	Significant decrease	-	p=0.03
Change in FIB-4 Score	Significant decrease	-	p=0.01
ALT Normalization (at 16 weeks)	36.8% of patients	10.0% of patients	p=0.038
Data sourced from a randomized, doubleblind, placebocontrolled Phase II study.[8][13][14]			

Experimental Protocols

The clinical development of **Namodenoson** has been supported by a series of well-defined clinical trials. Below are the methodologies for two key Phase II studies.

Protocol: Phase II Study in Advanced HCC (NCT02128958)

• Study Design: A multicenter, randomized (2:1), double-blind, placebo-controlled clinical trial conducted at 15 sites globally.[6][11]

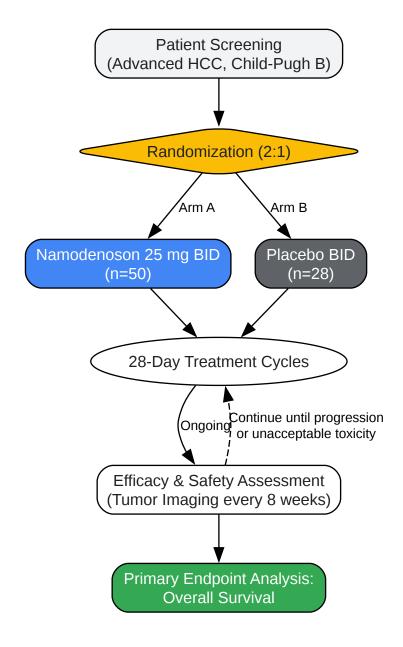


- Patient Population: 78 patients with advanced HCC and Child-Pugh B cirrhosis who had progressed on at least one prior systemic therapy.[6][11][12]
- Intervention: Patients received either Namodenoson (25 mg) or a matching placebo, administered orally twice daily (BID) in 28-day cycles.[6][11] Treatment continued until disease progression or unacceptable toxicity.[11]
- Primary Endpoint: Overall Survival (OS).[6][11]
- Secondary Endpoints: Progression-Free Survival (PFS), Objective Response (OR), Disease Control Rate (DCR), and safety.[6]
- Assessments: Tumor imaging was performed every 8 weeks. Safety was evaluated regularly throughout the study.[15]

Protocol: Phase II Study in NAFLD/NASH (NCT02927314)

- Study Design: A multicenter, randomized (1:1:1), double-blind, placebo-controlled, dose-finding study conducted in Israel.[13][14]
- Patient Population: 60 patients aged ≥18 years with a diagnosis of NAFLD, defined as hepatic steatosis ≥10% (via MRI-PDFF) and serum ALT levels ≥60 IU/L.[13]
- Intervention: Patients were randomized to receive oral **Namodenoson** 12.5 mg BID, 25 mg BID, or a matching placebo for 12 weeks, with a total follow-up period of 16 weeks.[13]
- Primary Endpoint: Change in serum ALT levels after 12 weeks of treatment.[13]
- Secondary Endpoints: Changes in AST, liver fat content, and fibrosis markers.[13]





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Workflow of the Phase II HCC Trial (NCT02128958).

Safety and Tolerability

Across multiple clinical studies, **Namodenoson** has demonstrated a consistently favorable safety profile.[3][6] In the Phase II HCC trial, it was generally well-tolerated, with no treatment-related deaths and no patients withdrawing due to toxicity.[6][11] The most common adverse events reported (>10%) included anemia, abdominal pain, ascites, nausea, and fatigue.[6][16] Similarly, in the NAFLD/NASH study, both dose levels were well-tolerated with no drug-emergent severe adverse events or hepatotoxicity.[13][14]



Conclusion

Namodenoson is a selective A3AR agonist with a well-defined mechanism of action that confers both anti-cancer and anti-inflammatory properties. Pharmacokinetic data indicate good oral bioavailability and a 12-hour half-life. Pharmacodynamic studies and clinical trials have provided evidence of its efficacy in reducing tumor burden in a specific subpopulation of advanced HCC patients and improving markers of liver health in individuals with MASH. Its favorable safety profile further supports its continued clinical development as a promising therapeutic agent for challenging liver diseases.[7][12]

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